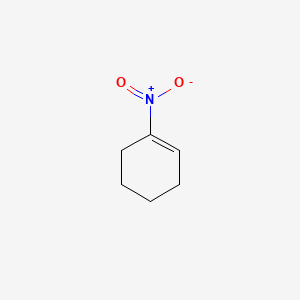

1-Nitrocyclohexene

Description

Properties

IUPAC Name |

1-nitrocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBRXNRKYAWTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180294 | |

| Record name | 1-Nitrocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-37-0 | |

| Record name | 1-Nitrocyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2562-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitrocyclohex-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrocyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitrocyclohex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITROCYCLOHEX-1-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6PSH8C6BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Nitrocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-nitrocyclohexene, a valuable intermediate in organic synthesis. The document details various methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for key reactions. Visual diagrams generated using Graphviz are provided to illustrate reaction pathways and experimental workflows.

Introduction

This compound is a cyclic nitroolefin that serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity, driven by the electron-withdrawing nitro group and the carbon-carbon double bond, allows it to participate in a variety of reactions, most notably nucleophilic additions. This guide explores the core methods for its preparation, focusing on direct nitration of cyclohexene (B86901) and a two-step approach involving the nitration of cyclohexane (B81311) followed by an elimination reaction.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into three main approaches:

-

Direct Nitration of Cyclohexene: This is the most direct method, involving the introduction of a nitro group onto the cyclohexene ring.

-

From Cyclohexane via Nitrocyclohexane (B1678964): This two-step process involves the initial nitration of cyclohexane to form nitrocyclohexane, which is then converted to this compound through an elimination reaction.

-

From 2-Nitrocyclohexanone (B1217707): A multi-step route starting from the corresponding keto-precursor.

Direct Nitration of Cyclohexene

The direct nitration of cyclohexene can be achieved using several nitrating agents and conditions, each with its own advantages and limitations.

A highly efficient method involves the use of sodium nitrite (B80452) and cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in a chloroform (B151607) solution under sonication. This approach is reported to yield nearly quantitative amounts of this compound.[1] The reaction proceeds through the in situ generation of reactive nitrating species that selectively attack the double bond.[1]

The direct use of nitrogen dioxide (NO₂) is another primary method for the synthesis of this compound.[1] Vapor-phase nitration of cyclohexane using nitrogen dioxide at elevated temperatures (100-200 °C) can also be employed, though this requires a subsequent dehydrogenation or elimination step to yield the unsaturated product.[1]

The use of a mixture of nitric acid and sulfuric acid is a classical method for nitration. However, this method requires careful control of the reaction temperature to achieve moderate yields and desired selectivity.[1]

Synthesis from Cyclohexane via Nitrocyclohexane

This two-step approach first involves the nitration of the saturated cyclohexane ring, followed by the introduction of the double bond through an elimination reaction.

Nitrocyclohexane can be prepared by the reaction of cyclohexane with nitrogen dioxide or nitric acid.[2] The reaction with nitrogen dioxide, sometimes referred to as the Nixian process, is convenient as all C-H bonds in cyclohexane are equivalent, preventing the formation of isomers.[2] Both vapor-phase and liquid-phase processes have been developed. Vapor-phase nitration can be carried out at temperatures between 200 °C and 240 °C. Liquid-phase nitration with nitric acid under high pressure has also been demonstrated to produce nitrocyclohexane in good yields.

This compound can be formed from saturated nitrocyclohexane derivatives via a base-induced elimination reaction.[1] This reaction typically follows a β-elimination mechanism, where a base removes a proton, leading to the formation of the carbon-carbon double bond and the expulsion of a leaving group.[1]

Synthesis from 2-Nitrocyclohexanone

A multi-step synthesis starting from 2-nitrocyclohexanone provides an alternative route to this compound. This process involves two main steps with reported yields of 65% and 77% respectively.

Data Presentation

The following tables summarize the quantitative data for the various synthetic methods discussed.

Table 1: Comparison of Direct Nitration Methods for this compound Synthesis

| Method | Nitrating Agent | Temperature (°C) | Yield (%) | Key Features |

| Sonication-Assisted | Sodium nitrite / CAN | 25–73 | Nearly quantitative | Sealed tube, chloroform solvent[1] |

| Direct Nitration | Nitrogen dioxide | 100–200 | Variable | Vapor phase, high pressure[1] |

| Traditional Nitration | Nitric acid / Sulfuric acid | Variable | Moderate | Requires careful temperature control[1] |

Table 2: Data for the Synthesis of Nitrocyclohexane from Cyclohexane

| Phase | Nitrating Agent | Temperature (°C) | Pressure | Yield of Nitrocyclohexane (%) |

| Liquid | 35% aq. Nitric Acid | 160-170 | ~3100 p.s.i. | 64.5% |

| Liquid | 30% aq. Nitric Acid | 160-170 | ~3100 p.s.i. | 63.9% |

| Vapor | Nitrogen Dioxide | 240 | Atmospheric | 62.7% Selectivity |

| Vapor | Dinitrogen Trioxide | N/A | Atmospheric | 50.0% Selectivity |

Table 3: Multi-step Synthesis from 2-Nitrocyclohexanone

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

| 1 | Acetic Acid | Benzene | Ambient | 18 h | 65 |

| 2 | NaBH₄, CeCl₃·7H₂O | Methanol | 20 °C | 2 h | 77 |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Vapor-Phase Nitration of Cyclohexane

This protocol is based on the vapor-phase reaction between cyclohexane and nitrogen dioxide.

Apparatus:

-

A flow system consisting of a preheater, a reactor (e.g., glass or aluminum tube), and a product recovery system with a condenser and gas-washing bottles.

-

Flowmeters for controlling the flow rates of cyclohexane and nitrogen dioxide.

-

Heating elements (e.g., heating mantle) for the preheater and reactor.

Procedure:

-

Set up the flow system as described above.

-

Heat the preheater and reactor to the desired temperatures (e.g., reactor temperature between 200-240 °C).

-

Introduce a controlled flow of liquid cyclohexane into the preheater where it is vaporized.

-

Simultaneously, introduce a controlled flow of nitrogen dioxide gas. The mole ratio of cyclohexane to nitrogen dioxide can be varied (e.g., 1:1 to 6:1).

-

The gaseous mixture of reactants passes through the heated reactor for a specific residence time (e.g., 0.5 to 4 minutes).

-

The product stream exiting the reactor is passed through a condenser to liquefy the condensable products.

-

Non-condensable gases and unreacted nitrogen dioxide are passed through gas-washing bottles containing water for collection and subsequent analysis.

-

The condensed liquid product, containing nitrocyclohexane, unreacted cyclohexane, and other byproducts, is collected for purification and analysis.

Protocol 2: Generalized Base-Induced Elimination of Nitrocyclohexane

This protocol provides a general procedure for the elimination reaction to form this compound from a suitable nitrocyclohexane precursor (e.g., 2-bromo-1-nitrocyclohexane).

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve the nitrocyclohexane derivative in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107) or ethanol).

-

Carefully add a strong, non-nucleophilic base (e.g., potassium tert-butoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)).

-

Attach a reflux condenser and heat the mixture to reflux with stirring for a period determined by reaction monitoring (e.g., via TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding an aqueous acid solution (e.g., 2N HCl).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel chromatography to obtain this compound.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow.

References

An In-depth Technical Guide to the Chemical Properties of 1-Nitrocyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 1-nitrocyclohexene, a versatile intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.

Core Chemical and Physical Properties

This compound is a C-nitro compound characterized by a nitro group attached to a cyclohexene (B86901) ring. It typically appears as a colorless to pale yellow liquid and is soluble in organic solvents with limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₂ | [2] |

| Molecular Weight | 127.14 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 66-68 °C at 1.5 mmHg | [3] |

| Density | 1.127 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.505 | [3] |

| CAS Number | 2562-37-0 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1 | m | 1H | =CH- |

| ~2.4 | m | 2H | Allylic CH₂ |

| ~2.2 | m | 2H | Allylic CH₂ |

| ~1.8 | m | 2H | CH₂ |

| ~1.7 | m | 2H | CH₂ |

Note: Actual chemical shifts can vary slightly based on solvent and experimental conditions.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C=C-NO₂ |

| ~135 | C=C -H |

| ~25 | CH₂ |

| ~24 | CH₂ |

| ~22 | CH₂ |

| ~21 | CH₂ |

Note: These are approximate values and can vary.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650 | Medium | C=C stretch |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~3040 | Medium | =C-H stretch |

| ~2940 | Strong | C-H stretch (aliphatic) |

Table 5: Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment |

| 127 | [M]⁺ (Molecular Ion) |

| 81 | [M - NO₂]⁺ |

| 79 | [C₆H₇]⁺ |

Chemical Reactivity and Key Reactions

This compound is a reactive molecule due to the electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack.

Michael Addition

This compound readily undergoes Michael addition with a variety of nucleophiles. The reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated nitroalkene.

Caption: Generalized mechanism of a Michael Addition reaction.

Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[4] The electron-withdrawing nitro group enhances the dienophilic character of the double bond.

Caption: The concerted mechanism of the Diels-Alder reaction.

Reduction

The nitro group of this compound can be reduced to an amine, providing a synthetic route to cyclohexylamine (B46788) and its derivatives.

Experimental Protocols

Synthesis of this compound via Dehydration of 2-Nitrocyclohexanol (B8771557)

This method involves the dehydration of 2-nitrocyclohexanol, which can be prepared by the nitration of cyclohexene.

Materials:

-

2-Nitrocyclohexanol

-

Phosphoric acid (85%)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Place 2-nitrocyclohexanol in a round-bottom flask.

-

Cautiously add a catalytic amount of 85% phosphoric acid.

-

Heat the mixture gently and distill the product as it forms.

-

Collect the distillate, which will be a mixture of this compound and water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the product by fractional distillation.

Representative Michael Addition to this compound

This protocol describes a general procedure for the addition of a nucleophile to this compound.

Materials:

-

This compound

-

Nucleophile (e.g., a thiol or an enolate precursor)

-

Base (e.g., sodium ethoxide or triethylamine)

-

Anhydrous solvent (e.g., ethanol (B145695) or THF)

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the nucleophile precursor in the anhydrous solvent.

-

Add the base and stir the mixture for a specified time to generate the nucleophile.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Activity

While extensive research on the specific biological activities of this compound is limited, nitro-containing compounds, in general, are known to exhibit a range of biological effects. The nitro group can be a pharmacophore, but it can also contribute to toxicity.[1] Some nitroaromatic and nitroaliphatic compounds have been investigated for their antimicrobial and cytotoxic properties.[5] The toxicity of some nitro compounds is linked to the enzymatic reduction of the nitro group, which can lead to the formation of reactive intermediates and cause cellular damage.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is a flammable liquid and a strong oxidizing agent. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its chemical properties, particularly the reactivity of the activated double bond, make it a useful building block for the synthesis of a variety of complex molecules. A thorough understanding of its spectroscopic data, reactivity, and handling procedures is essential for its effective and safe use in a research and development setting.

References

- 1. CAS 2562-37-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H9NO2 | CID 75713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectral Analysis of 1-Nitrocyclohexene

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-nitrocyclohexene. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This guide presents quantitative data in structured tables, outlines typical experimental protocols for data acquisition, and illustrates the analytical workflow.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₆H₉NO₂.[1][2] Its molecular weight is approximately 127.14 g/mol .[1][3] The molecule consists of a six-membered cyclohexene (B86901) ring substituted with a nitro group at one of the vinylic positions. This structure gives rise to a distinct spectroscopic signature.

Chemical Structure:

Synonyms: 1-Nitro-1-cyclohexene, Cyclohexene, 1-nitro-[1][4][5] CAS Number: 2562-37-0[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of an organic molecule.[6] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the vinylic proton and the protons on the saturated carbons of the cyclohexene ring. The solvent for data acquisition is typically deuterated chloroform (B151607) (CDCl₃).[7]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| =C-H | ~7.1 - 7.3 | Triplet (t) | 1H |

| -CH ₂-C=C | ~2.4 - 2.6 | Multiplet (m) | 2H |

| -CH ₂-CH₂-C=C | ~2.2 - 2.4 | Multiplet (m) | 2H |

| -CH₂-CH ₂-CH₂- | ~1.7 - 1.9 | Multiplet (m) | 2H |

| -CH₂-CH ₂-CH₂- | ~1.6 - 1.8 | Multiplet (m) | 2H |

Note: The exact chemical shifts and multiplicities can vary slightly based on the solvent and spectrometer frequency. The data presented is a representative summary from publicly available spectra.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of cyclohexene, not all six carbons are unique.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C -NO₂ | ~148 - 150 |

| =C -H | ~135 - 137 |

| C H₂-C=C | ~25 - 27 |

| C H₂-CH₂-C=C | ~22 - 24 |

| -CH₂-C H₂-CH₂- | ~21 - 23 |

| -CH₂-C H₂-CH₂- | ~20 - 22 |

Note: The nitro group has a strong deshielding effect on the ipso carbon (C-NO₂).[8] The chemical shifts are approximate and based on spectral database information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9] The spectrum of this compound is dominated by absorptions from the nitro group and the carbon-carbon double bond.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | ~1510 - 1530 | Strong |

| Symmetric NO₂ Stretch | ~1340 - 1360 | Strong |

| C=C Stretch (alkene) | ~1650 - 1670 | Medium |

| C-H Stretch (sp² hybridized) | ~3020 - 3050 | Medium |

| C-H Stretch (sp³ hybridized) | ~2850 - 2960 | Strong |

Note: Data is compiled from typical ranges for these functional groups and available spectra from sources like SpectraBase.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.[11] The electron ionization (EI) method is commonly used.

| m/z (mass-to-charge ratio) | Assignment | Relative Intensity |

| 127 | [M]⁺ (Molecular Ion) | Moderate |

| 97 | [M - NO]⁺ | Moderate |

| 81 | [M - NO₂]⁺ or [C₆H₉]⁺ (Cyclohexenyl cation) | Strong (Base Peak) |

| 79 | [C₆H₇]⁺ | High |

| 67 | [C₅H₇]⁺ | Moderate |

| 53 | [C₄H₅]⁺ | Moderate |

Note: The fragmentation pattern is based on data provided by the NIST Mass Spectrometry Data Center.[1] The molecular ion peak confirms the molecular weight of 127.14 g/mol .

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for an organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a Nuclear Magnetic Resonance spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat): If the sample is a liquid, a neat spectrum can be obtained. Place a single drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: First, run a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g., CO₂, H₂O).

-

Sample Scan: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds. For GC-MS, the sample is first vaporized and separated on a GC column before entering the ion source.

-

Ionization: Use Electron Ionization (EI) as the standard method. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The instrument software plots the relative abundance of the ions versus their m/z ratio to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectral analysis of an organic compound such as this compound, from initial sample handling to final structure verification.

Caption: Workflow for Spectroscopic Structure Elucidation.

References

- 1. Cyclohexene, 1-nitro- [webbook.nist.gov]

- 2. Cyclohexene, 1-nitro- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | C6H9NO2 | CID 75713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexene, 1-nitro- [webbook.nist.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

1-Nitrocyclohexene literature review

An In-depth Technical Guide to 1-Nitrocyclohexene

Abstract

This compound is a versatile synthetic intermediate in organic chemistry, characterized by a cyclohexene (B86901) ring functionalized with a nitro group.[1] This electron-withdrawing nitro group activates the double bond, making this compound a potent Michael acceptor and a reactive dienophile in Diels-Alder reactions.[2][3][4] Its utility extends to the synthesis of complex molecular scaffolds, serving as a precursor for substituted anilines and various heterocyclic compounds.[2] This document provides a comprehensive review of the synthesis, reactivity, and applications of this compound, with a particular focus on its role in methodologies relevant to drug discovery and development. Detailed experimental protocols, quantitative data, and visual diagrams of key chemical transformations are presented to serve as a technical guide for researchers in organic synthesis and medicinal chemistry.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic pathways. The most common methods involve the nitration of cyclohexene or elimination reactions from saturated nitrocyclohexane (B1678964) precursors.

-

Nitration of Cyclohexene: The direct nitration of cyclohexene, often using nitrogen dioxide in what is known as the Nixian process, is a primary method for synthesizing this compound.[2][5] This approach leverages the equivalence of the C-H bonds in the parent alkane to selectively introduce the nitro group.[2]

-

From 2-Nitrocyclohexanone (B1217707): this compound can be synthesized from 2-nitrocyclohexanone in a two-step process involving reduction and elimination.[6]

-

Elimination Reactions: An alternative route involves the base-induced beta-elimination from substituted nitrocyclohexane derivatives, which removes a leaving group and a beta-hydrogen to form the characteristic double bond of this compound.[2]

References

- 1. This compound | C6H9NO2 | CID 75713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 2562-37-0 [smolecule.com]

- 3. Improved Dienophilicity of Nitrocycloalkenes: Prospects for the Development of a trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. Nitrocyclohexane - Wikipedia [en.wikipedia.org]

- 6. 1-NITRO-1-CYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]

The Advent and Evolution of 1-Nitrocyclohexene: A Technical Guide for Chemical Innovators

An in-depth exploration of the discovery, synthesis, and ever-expanding utility of 1-nitrocyclohexene, a pivotal intermediate in modern organic chemistry and drug development.

For Immediate Release

[City, State] – [Date] – this compound, a versatile nitroalkene, has carved a significant niche in the landscape of organic synthesis, serving as a valuable building block for a myriad of complex molecules, including key pharmaceutical agents. This technical guide delves into the historical context of its discovery, details its principal synthetic methodologies, and illuminates its applications in the realm of drug development, providing researchers, scientists, and pharmaceutical professionals with a comprehensive resource.

A Glimpse into the Past: The Dawn of Nitroalkenes

The journey of this compound is intrinsically linked to the broader history of nitroalkene chemistry. While a definitive record of its first synthesis remains elusive in early literature, its conceptualization and eventual preparation are built upon the foundational work on nitro compounds and alkenes from the late 19th and early 20th centuries. The development of nitration techniques for hydrocarbons and the understanding of the reactivity of the newly discovered nitro functional group paved the way for the synthesis of unsaturated nitro compounds.

Early methods for the preparation of nitroalkenes often involved harsh conditions and resulted in a mixture of products. The quest for more selective and efficient synthetic routes has been a driving force in organic chemistry, leading to the development of the robust methods available today.

Key Synthetic Pathways to this compound

The synthesis of this compound is primarily achieved through two main strategies: the direct nitration of cyclohexene (B86901) and the dehydration of a 2-nitrocyclohexanol (B8771557) precursor, which is itself often derived from a Henry reaction.

Direct Nitration of Cyclohexene

The most common and direct route to this compound involves the nitration of cyclohexene. Various nitrating agents have been employed for this transformation, each with its own advantages and limitations.

Table 1: Comparison of Nitrating Agents for Cyclohexene

| Nitrating Agent | Typical Conditions | Yield | Remarks |

| Nitrogen Dioxide (N₂O₄) | Varies; can be performed in solution or gas phase. | Moderate to Good | A common and effective reagent. |

| Nitric Acid (HNO₃) | Often with a catalyst or in a mixed acid system (e.g., with H₂SO₄). | Variable | Can lead to side products if not carefully controlled. |

| Acetyl Nitrate (B79036) | Generated in situ from nitric acid and acetic anhydride (B1165640). | Good | A milder alternative to mixed acids. |

| Metal Nitrates (e.g., Fe(NO₃)₃) | Often supported on a solid matrix like clay (Clayfen). | Good to Excellent | Offers advantages in terms of handling and work-up. |

The Henry Reaction and Subsequent Dehydration

An alternative and highly versatile approach to this compound and its derivatives is through the Henry (or nitro-aldol) reaction. This involves the base-catalyzed reaction of a nitroalkane with an aldehyde or ketone, followed by the dehydration of the resulting β-nitro alcohol. In the context of this compound, this would typically involve a derivative of cyclohexane.

Spectroscopic and Physicochemical Properties

The unambiguous identification and characterization of this compound are crucial for its use in synthesis. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.

Table 2: Key Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 66-68 °C at 1.5 mmHg[1] |

| Density | 1.127 g/mL at 25 °C[1] |

| ¹H NMR (CDCl₃, ppm) | δ ~7.1 (t, 1H, vinylic), ~2.4 (m, 2H, allylic), ~2.2 (m, 2H, allylic), ~1.7 (m, 4H, alkyl) |

| ¹³C NMR (CDCl₃, ppm) | δ ~145 (quaternary C-NO₂), ~135 (vinylic CH), ~27, ~25, ~22, ~21 (alkyl) |

| IR (neat, cm⁻¹) | ~1650 (C=C), ~1520 & ~1340 (NO₂, asymmetric and symmetric stretching) |

| Mass Spectrum (m/z) | 127 (M⁺), fragments corresponding to loss of NO₂ and other rearrangements. |

Experimental Protocols: A Closer Look at Synthesis

To provide a practical understanding, detailed experimental protocols for the key synthetic methods are outlined below.

Protocol 1: Direct Nitration of Cyclohexene using Iron(III) Nitrate on Clay (Clayfen)

Materials:

-

Cyclohexene

-

Iron(III) nitrate nonahydrate

-

Montmorillonite K-10 clay

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of Clayfen: Iron(III) nitrate nonahydrate is intimately mixed with Montmorillonite K-10 clay. The mixture is then gently heated under vacuum to remove water, yielding a free-flowing pale yellow powder.

-

Nitration Reaction: A solution of cyclohexene in dichloromethane is added dropwise to a stirred suspension of Clayfen in dichloromethane at 0 °C.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the clay. The filtrate is washed successively with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis via Dehydration of 2-Nitrocyclohexanol

Materials:

-

2-Nitrocyclohexanol

-

Phthalic anhydride

-

Toluene

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Esterification: 2-Nitrocyclohexanol and phthalic anhydride are dissolved in toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Elimination: Once the esterification is complete, the temperature is raised to effect the elimination of phthalic acid, yielding this compound.

-

Work-up and Purification: The reaction mixture is cooled and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The residue is then purified by vacuum distillation.

The Role of this compound in Drug Development

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor, a property that is extensively exploited in the synthesis of pharmaceuticals. The nitro group can also be readily transformed into other functional groups, such as amines, further enhancing its synthetic utility.

Case Study: A Synthetic Approach to Pregabalin (B1679071)

Pregabalin, marketed under the brand name Lyrica, is a widely prescribed medication for epilepsy, neuropathic pain, and generalized anxiety disorder. While not a direct precursor in the commercial synthesis, this compound serves as a valuable starting material in several reported synthetic routes to pregabalin and other gabapentinoids. One such conceptual pathway involves a Michael addition to a nitroalkene as a key step.

The general strategy involves the conjugate addition of a nucleophile to a nitroalkene, followed by functional group manipulations to introduce the requisite carboxylic acid and amine functionalities of the target molecule.

Below is a logical workflow illustrating a synthetic strategy towards a gabapentinoid scaffold starting from a nitroalkene like this compound.

Caption: Synthetic workflow for a gabapentinoid scaffold.

Signaling Pathways of Derived Pharmaceuticals

The therapeutic effects of drugs derived from this compound are realized through their interaction with specific biological pathways. For instance, Pregabalin, although structurally related to the neurotransmitter GABA, does not bind directly to GABA receptors. Instead, it exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This interaction is believed to reduce the release of several excitatory neurotransmitters, thereby dampening neuronal excitability.

The following diagram illustrates the simplified mechanism of action for a gabapentinoid like Pregabalin.

Caption: Mechanism of action of gabapentinoids.

Future Outlook

This compound continues to be a compound of significant interest in both academic and industrial research. Its rich reactivity profile ensures its place as a valuable tool in the synthesis of novel organic molecules. As our understanding of disease pathways becomes more sophisticated, the demand for complex and diverse small molecules for drug discovery will undoubtedly grow. The versatility of this compound and its derivatives positions them as key players in the ongoing quest for new and improved therapeutics. Future research will likely focus on the development of even more efficient and stereoselective methods for its synthesis and its application in the construction of increasingly complex and biologically active compounds.

References

An In-depth Technical Guide to 1-Nitrocyclohexene Analogues and Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-nitrocyclohexene analogues and their derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, highlighting the therapeutic potential of this class of compounds.

Core Concepts of this compound Derivatives

This compound is an organic compound characterized by a cyclohexene (B86901) ring substituted with a nitro group.[1] This structural motif imparts unique chemical reactivity, making it a versatile building block in organic synthesis. The presence of the electron-withdrawing nitro group and the double bond allows for a variety of chemical modifications, leading to a diverse range of analogues and derivatives with potential biological activities.[2] These compounds have garnered interest in medicinal chemistry for their potential as antimicrobial, anti-inflammatory, and anticancer agents.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogues can be achieved through several synthetic routes. The primary methods include the nitration of cyclohexene derivatives and functionalization of the this compound core through reactions such as Michael additions and domino reactions.

General Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of cyclohexene. One effective approach utilizes sodium nitrite (B80452) and cerium ammonium (B1175870) nitrate (B79036) (CAN) in a sealed tube with sonication.[2]

Synthesis of Functionalized this compound Derivatives

The reactivity of the this compound scaffold allows for the introduction of various functional groups, leading to a wide array of derivatives.

Experimental Protocol: Synthesis of a this compound Derivative via Michael Addition

This protocol describes the synthesis of a derivative of this compound through a Michael addition reaction, a common method for forming carbon-carbon bonds.[3]

Materials:

-

This compound

-

Ethyl isocyanoacetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF)

-

2-Propanol

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

5% Sodium bicarbonate (NaHCO3) solution

-

Water (H2O)

-

Sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane (CH2Cl2)

Procedure:

-

In a reaction flask, dissolve this compound (39.67 mmol) and ethyl isocyanoacetate (37.16 mmol) in THF (45 mL).

-

In a separate addition funnel, prepare a solution of DBU (41.5 mmol) in 2-propanol (45 mL).

-

Add the DBU solution dropwise to the stirring solution of this compound and ethyl isocyanoacetate over approximately 25 minutes.

-

Allow the reaction to stir overnight at room temperature.

-

After the reaction is complete, add 2N HCl (~100 mL) and EtOAc (~50 mL).

-

Separate the organic layer and wash it sequentially with H2O, 5% NaHCO3, and H2O.

-

Dry the organic layer with Na2SO4, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography using 100% CH2Cl2 as the eluent to obtain the desired product.[3]

Workflow for the Synthesis of a this compound Derivative

Biological Activities and Quantitative Data

This compound analogues and derivatives have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Anti-inflammatory Activity

Certain cyclohexene derivatives have been shown to inhibit the production of pro-inflammatory mediators.

| Compound | Target | Assay | IC50 | Reference |

| TAK-242 | TLR4-mediated cytokine production | Inhibition of NO, TNF-α, IL-6 | 1.1 - 11 nM | [3] of search result 2 |

| Benzylsulfone derivative 10a | NO production | Inhibition of NO production | Potent | [2] of search result 1 |

| (R)-(+)-10a | NO, TNF-α, IL-6 production | Inhibition of cytokine production | Strong | [2] of search result 1 |

| (6R, 1S)-(+)-22a | NO, TNF-α, IL-6 production | Inhibition of cytokine production | Strong | [2] of search result 1 |

Antimicrobial Activity

Nitro-containing compounds, including cyclohexane (B81311) derivatives, have shown promise as antimicrobial agents. The general mechanism is thought to involve the bioreductive activation of the nitro group to form cytotoxic reactive nitrogen species.[4][5][6]

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Cyclohexenone derivatives | Streptococcus pyogenes, Pseudomonas aeruginosa | 25 | [7] of search result 2 |

| Mono-halogenated nitro-compounds | Staphylococcus aureus | 15.6 - 62.5 | [1] of search result 2 |

| Nitro-compounds 4c and 4d | Candida spp. | 7.8 - 31.25 | [1] of search result 2 |

Anticancer Activity

Several studies have highlighted the potential of nitro- and cyclohexene-based compounds as anticancer agents. The proposed mechanisms of action include the induction of apoptosis and the generation of reactive oxygen and nitrogen species that cause cellular damage.

| Compound Class | Cell Line | Activity (GI50/IC50) | Reference |

| Ciminalum–thiazolidinone hybrids | NCI60 panel | 1.57 µM (mean GI50) | [8] of search result 2 |

| Cyclohexane-1,3-dione derivatives | H460 (non-small-cell lung cancer) | Micromolar range | [9] of search result 2 |

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[1][3][7]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound

-

96-well microtiter plates

-

Inoculator

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[4][10][11][12]

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.

Materials:

-

Cell culture supernatant

-

Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solutions

-

96-well plate

-

Microplate reader

Procedure:

-

Collect cell culture supernatants from cells treated with the test compounds and/or an inflammatory stimulus (e.g., LPS).

-

Add 50 µL of the supernatant to a 96-well plate.

-

Add 50 µL of Griess Reagent to each well.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration from a sodium nitrite standard curve.[8][13][14]

ELISA for TNF-α and IL-6 Measurement

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying cytokines like TNF-α and IL-6 in biological samples.

Materials:

-

Cell culture supernatant

-

Commercially available ELISA kit for TNF-α or IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

-

96-well ELISA plate

-

Microplate reader

Procedure (General Sandwich ELISA):

-

Coat a 96-well plate with the capture antibody and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add standards and samples (cell culture supernatants) to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add the substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration from the standard curve.[2][9][15][16]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of some cyclohexene derivatives are mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of downstream signaling cascades that result in the production of pro-inflammatory cytokines.

Anticancer Mechanism: Induction of Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Nitro-containing compounds can induce apoptosis by generating reactive oxygen and nitrogen species (ROS/RNS), which cause cellular stress and DNA damage, leading to the activation of the intrinsic pathway.

References

- 1. scholars.okstate.edu [scholars.okstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. Reactive nitrogen species in cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. svedbergopen.com [svedbergopen.com]

- 10. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. LPS-induced upregulation of the TLR4 signaling pathway inhibits osteogenic differentiation of human periodontal ligament stem cells under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactive Nitrogen Species-Induced Cell Death Requires Fas-Dependent Activation of c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Quantum Chemical Calculations of 1-Nitrocyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and thermodynamic properties of 1-nitrocyclohexene. This compound, a member of the nitroalkene family, is a valuable building block in organic synthesis, particularly for the creation of complex nitrogen-containing molecules relevant to pharmaceutical and agrochemical development.[1] A thorough understanding of its conformational landscape, reactivity, and spectral signatures is crucial for its effective utilization. This guide outlines established computational methodologies, presents expected data in a structured format for comparative analysis, details relevant experimental protocols for validation, and provides visual workflows to facilitate the application of these techniques in a research setting.

Core Concepts in the Computational Study of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in silico approach to predict and analyze the properties of molecules like this compound. These methods are instrumental in understanding aspects that can be challenging to probe experimentally, such as the energies of unstable conformers or the fine details of electronic structure.

Conformational Analysis

The cyclohexene (B86901) ring in this compound is not planar and can adopt multiple conformations. The relative stability of these conformers is critical in determining the molecule's overall properties and reactivity. Computational methods can be used to locate the different minima on the potential energy surface corresponding to these conformers and to calculate their relative energies.

Spectroscopic Properties

Quantum chemistry provides a means to simulate various types of spectra, which can be used to interpret experimental data or to predict the spectral features of unknown compounds. For this compound, the most relevant spectroscopic techniques are:

-

Infrared (IR) Spectroscopy: Calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional group vibrations, such as the symmetric and asymmetric stretches of the nitro group and the C=C bond stretch.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts of this compound.[4][5] These predicted spectra are invaluable for assigning peaks in experimental NMR data and for confirming the structure of synthesized compounds.

-

UV-Vis Spectroscopy: The electronic transitions of conjugated systems like this compound can be calculated to predict the maximum absorption wavelengths (λmax) in the UV-visible spectrum.[6][7] This is particularly useful for understanding the electronic effects of the nitro group on the double bond.

Thermochemistry and Reactivity

The thermodynamic stability of this compound, including its heat of formation, can be estimated using computational methods.[8] Furthermore, the reactivity of the molecule, particularly its susceptibility to nucleophilic attack at the double bond, can be investigated by analyzing its molecular orbitals (HOMO and LUMO) and electrostatic potential.[9]

Data Presentation: Predicted Properties of this compound

The following tables summarize the types of quantitative data that can be obtained from a comprehensive quantum chemical study of this compound. The values presented here are illustrative and would be generated by following the computational protocols outlined in this guide.

Table 1: Conformational Analysis of this compound

| Conformer | Point Group | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Half-Chair (Nitro Equatorial) | C₁ | 0.00 | 3.5 |

| Half-Chair (Nitro Axial) | C₁ | 1.2 | 3.8 |

| Twist-Boat | C₁ | 5.5 | 3.2 |

Table 2: Predicted Vibrational Frequencies for the Most Stable Conformer of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental IR Peak (cm⁻¹) |

| NO₂ asymmetric stretch | 1545 | ~1530 |

| NO₂ symmetric stretch | 1350 | ~1340 |

| C=C stretch | 1655 | ~1640[10] |

| =C-H stretch | 3045 | ~3020-3100[10] |

| C-H stretch (aliphatic) | 2850-2960 | ~2850-2960[10] |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS) for this compound

| Atom | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |

| C1 | - | - | 145.2 | ~145 |

| C2 | 7.10 | ~7.0-7.2 | 130.5 | ~130 |

| C3 | 2.45 | ~2.4 | 25.1 | ~25 |

| C4 | 1.80 | ~1.8 | 22.3 | ~22 |

| C5 | 1.80 | ~1.8 | 22.8 | ~23 |

| C6 | 2.55 | ~2.5 | 28.9 | ~29 |

Experimental data ranges are estimated from typical values for similar structures.

Table 4: Predicted UV-Vis Absorption and Thermochemical Data for this compound

| Property | Predicted Value |

| λmax (nm) | 235 |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 9500 |

| Enthalpy of Formation (gas phase, 298.15 K, kcal/mol) | -15.5 |

Experimental Protocols

To validate the results of quantum chemical calculations, it is essential to compare them with experimental data. The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

One common method for the synthesis of this compound is the nitration of cyclohexene.[1]

Materials:

-

Cyclohexene

-

Sodium nitrite (B80452)

-

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a sealed tube, dissolve cyclohexene and sodium nitrite in chloroform.

-

Add a solution of cerium(IV) ammonium nitrate (CAN) to the mixture.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to obtain pure this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

A small drop of purified this compound is placed between two potassium bromide (KBr) plates to form a thin liquid film.

-

The KBr plates are mounted in a sample holder and placed in the beam path of an FT-IR spectrometer.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The background spectrum of the empty KBr plates is subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[11]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

UV-Vis Spectroscopy:

-

Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol (B145695) or hexane. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Use a quartz cuvette with a 1 cm path length.

-

Record the UV-Vis spectrum, typically from 200 to 400 nm, using the pure solvent as a reference.

-

Identify the wavelength of maximum absorbance (λmax).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the computational study of this compound.

References

- 1. Buy this compound | 2562-37-0 [smolecule.com]

- 2. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. mdpi.com [mdpi.com]

- 5. Using quantum chemistry to estimate chemical shifts in biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ05537C [pubs.rsc.org]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Thermodynamic Properties of 1-Nitrocyclohexene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Nitrocyclohexene (C₆H₉NO₂) is a nitroalkene, a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond.[1] These compounds are versatile synthetic intermediates in organic chemistry. A thorough understanding of the thermodynamic properties of this compound is crucial for process design, safety assessment, and for predicting its reactivity and stability in various chemical transformations. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, employing computational estimation methods due to the absence of direct experimental data.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₂ | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| CAS Number | 2562-37-0 | [1] |

| Boiling Point | 66-68 °C at 1.5 mmHg | [2] |

| Density | 1.127 g/mL at 25 °C | [2] |

| Refractive Index | 1.505 at 20 °C | [3] |

Estimated Thermodynamic Properties

Due to the lack of direct experimental data, the thermodynamic properties of this compound have been estimated using high-level ab initio computational chemistry methods. The workflow for this estimation is depicted in Figure 1.

The estimated thermodynamic properties for this compound in the ideal gas phase at 298.15 K and 1 atm are presented in Table 2. These values are derived from calculations analogous to those found in the literature for other nitro compounds, which have shown good agreement with experimental data where available.[4]

Table 2: Estimated Thermodynamic Properties of this compound (Ideal Gas, 298.15 K)

| Property | Estimated Value | Units |

| Standard Enthalpy of Formation (ΔfH°) | -85 ± 10 | kJ/mol |

| Standard Molar Entropy (S°) | 350 ± 15 | J/(mol·K) |

| Molar Heat Capacity at Constant Pressure (Cp) | 140 ± 10 | J/(mol·K) |

For context, the experimental standard enthalpy of formation for related compounds is provided in Table 3.

Table 3: Experimental Standard Enthalpy of Formation of Related Compounds (Ideal Gas, 298.15 K)

| Compound | Formula | ΔfH° (kJ/mol) | Reference |

| Nitrobenzene | C₆H₅NO₂ | 61.4 ± 1.4 | [3] |

| Nitromethane | CH₃NO₂ | -74.7 ± 0.6 | [5] |

| Cyclohexene | C₆H₁₀ | -7.1 ± 0.7 | [6] |

Experimental Protocols for Thermodynamic Data Determination

While specific experimental data for this compound is unavailable, the following sections detail the standard experimental protocols that would be employed to determine its thermodynamic properties.

Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry

The standard enthalpy of formation of a liquid organic compound like this compound can be determined from its enthalpy of combustion, measured using a bomb calorimeter.[7][8]

Experimental Procedure:

-

Calibration: The heat capacity of the calorimeter is first determined by combusting a known mass of a standard substance with a certified enthalpy of combustion, typically benzoic acid.[9]

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of this compound is placed in a sample crucible. For volatile liquids, encapsulation in a gelatin capsule of known heat of combustion may be necessary.[8] A fuse wire of known length and mass is attached to the electrodes, dipping into the sample.

-

Assembly: The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.[10] A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere, allowing for the correct energy corrections for the formation of aqueous nitric acid from the nitrogen in the sample.

-

Combustion: The bomb is submerged in a known mass of water in the calorimeter's insulated jacket. The temperature of the water is monitored until it becomes constant. The sample is then ignited by passing an electric current through the fuse wire.

-

Data Acquisition: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Analysis: The corrected temperature rise is used along with the heat capacity of the calorimeter to calculate the heat of combustion at constant volume (ΔU_comb). This value is then corrected for the heat of formation of nitric acid and any unburned carbon or fuse wire. The standard enthalpy of combustion (ΔH_comb°) is then calculated from ΔU_comb. Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law.[11]

The workflow for this process is illustrated in Figure 2.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat capacity of a substance as a function of temperature.[12]

Experimental Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan.[13] An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a stable atmosphere.

-

Temperature Program: The DSC is programmed to scan a specific temperature range at a constant heating rate (e.g., 10 K/min). The program typically includes an initial isothermal period, a heating ramp, a cooling ramp, and a final isothermal period.

-

Data Collection: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature throughout the temperature program.

-

Calibration and Analysis: The heat flow curve is calibrated using a standard material with a known heat capacity, such as sapphire. The heat capacity of the this compound sample is then determined by comparing its heat flow curve to that of the standard and a baseline run with empty pans.[14]

Conclusion

This technical guide provides a summary of the available physicochemical data for this compound and presents estimated values for its key thermodynamic properties based on established computational methodologies. In the absence of direct experimental data, these calculated values serve as a valuable resource for researchers and scientists. The detailed experimental protocols for bomb calorimetry and differential scanning calorimetry are also provided to guide future experimental determination of these important thermodynamic parameters. The continued development of computational chemistry and the potential for future experimental work will further refine our understanding of the thermodynamic landscape of this compound.

References

- 1. atct.anl.gov [atct.anl.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitroaromatic Compounds [degruyterbrill.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclohexene [webbook.nist.gov]

- 7. homepages.gac.edu [homepages.gac.edu]

- 8. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 9. biopchem.education [biopchem.education]

- 10. ivypanda.com [ivypanda.com]

- 11. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 14. s4science.at [s4science.at]

1-Nitrocyclohexene: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of 1-Nitrocyclohexene, a versatile intermediate in organic synthesis.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the compound's identifiers, properties, and key experimental protocols.

Core Identifiers and Chemical Properties

This compound is an organic compound characterized by a nitro group attached to a cyclohexene (B86901) ring.[2] It is typically a colorless to pale yellow liquid with a distinct odor.[2] The presence of both a double bond and an electron-withdrawing nitro group contributes to its reactivity, making it a valuable building block in the synthesis of more complex molecules.[1][2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 2562-37-0[1][2][3][4][5][6] |

| IUPAC Name | This compound[1][3][6] |

| Molecular Formula | C6H9NO2[1][2][3][4] |

| Molecular Weight | 127.14 g/mol [1][3][6] |

| InChI | InChI=1S/C6H9NO2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2[1][2][3][5][6] |

| InChI Key | DJBRXNRKYAWTBL-UHFFFAOYSA-N[1][2][3][5][6] |

| Canonical SMILES | C1CCC(=CC1)--INVALID-LINK--[O-][1][3][6] |

| EC Number | 219-883-0[4][6][7] |

| Synonyms | 1-Nitro-1-cyclohexene, Cyclohexene, 1-nitro-, 1-Nitrocyclohex-1-ene[2][3][4][5][6] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 66-68 °C at 1.5 mmHg[4][7][8][9] |

| Density | 1.127 g/mL at 25 °C[4][7][8][9] |

| Refractive Index | n20/D 1.505[4][7][8][9] |

| Flash Point | 79 °C (174.2 °F) - closed cup[4][7] |

| Storage Temperature | 2-8°C[4][7][8] |

| Solubility | Soluble in organic solvents, limited solubility in water[2] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods, primarily involving the nitration of cyclohexene.

General Synthesis via Nitration of Cyclohexene

A primary method for synthesizing this compound is through the nitration of cyclohexene.[1] This typically involves the use of strong nitrating agents, such as nitrogen dioxide, to introduce a nitro group onto the cyclohexene ring via electrophilic substitution.[1]

A specific, highly effective method involves the sonication of a chloroform (B151607) solution containing cyclohexene, sodium nitrite (B80452) (10 equivalents), cerium ammonium (B1175870) nitrate (B79036) (2.0 equivalents), and acetic acid (12 equivalents) in a sealed tube.[1]

Reaction with Ethyl Isocyanoacetate

This compound is a reactant in the synthesis of other organic compounds. The following protocol describes its reaction with ethyl isocyanoacetate.

Materials:

-

This compound (5.0441 g, 39.67 mmol)

-

Ethyl isocyanoacetate (4.3340 g, 37.16 mmol)

-

1,8-Diazabicyclo[5.4.0]-undec-7-ene (DBU) (6.2 mL, 41.5 mmol)

-

Tetrahydrofuran (THF) (45 mL)

-

2-Propanol (45 mL)

-

2N HCl

-

Ethyl acetate (B1210297) (EtOAc)

-

Water (H2O)

-

5% Sodium Bicarbonate (NaHCO3)

-

Sodium Sulfate (Na2SO4)

Procedure:

-

A solution of 1,8-Diazabicyclo[5.4.0]-undec-7-ene in 2-propanol is added over approximately 25 minutes to a stirring solution of this compound and ethyl isocyanoacetate in THF.[10]

-

The reaction mixture is stirred overnight at room temperature.[10]

-

Following the reaction, 2N HCl and EtOAc are added.[10]

-

The organic layer is separated and washed sequentially with H2O, 5% NaHCO3, and H2O.[10]

-

The crude product is dried with Na2SO4, filtered, and concentrated.[10]

-

Purification is performed by silica (B1680970) gel chromatography.[10]

Applications in Synthesis

This compound serves as a key intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1] Its reactivity in nucleophilic addition reactions makes it valuable for constructing more complex organic molecules.[1] For instance, it has been used in the preparation of substituted anilines through chemoselective hydrogenation catalyzed by gold nanoparticles.[7][8] Furthermore, it participates in cyclopentaannulation and [4 + 2] heterocyclization reactions.[4]

Safety and Handling

This compound is classified as an irritant and causes serious eye irritation.[1] It should be handled with appropriate personal protective equipment in a well-ventilated area. It is a combustible liquid and should be stored away from heat sources.[7] For disposal, follow local regulations for hazardous chemical waste.

References

- 1. Buy this compound | 2562-37-0 [smolecule.com]

- 2. CAS 2562-37-0: this compound | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Cyclohexene, 1-nitro- [webbook.nist.gov]

- 6. This compound | C6H9NO2 | CID 75713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Nitro-1-cyclohexene 99 2562-37-0 [sigmaaldrich.com]

- 8. 1-NITRO-1-CYCLOHEXENE | 2562-37-0 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Synthesis routes of this compound [benchchem.com]

1-Nitrocyclohexene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitrocyclohexene is a cyclic nitroalkene that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a nitro group conjugated with a carbon-carbon double bond within a cyclohexene (B86901) ring, imparts unique reactivity, making it a valuable building block for the synthesis of a variety of more complex molecules. This technical guide provides an in-depth overview of the physical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its potential biological significance based on the known activities of related nitroalkenes.

Core Physical Properties